molecular formula C24H15NO5 B5500454 1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid

1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid

Cat. No.: B5500454
M. Wt: 397.4 g/mol
InChI Key: KLXAQNORHSCOFZ-MDWZMJQESA-N
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Description

1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid is a useful research compound. Its molecular formula is C24H15NO5 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.09502258 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A related compound, 3-(1-(4-Methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)propanoic acid, was synthesized using a solvent-free method and characterized for its structural properties. This research contributes to the understanding of isoindoline derivatives and their potential applications (Csende, Jekő, & Porkoláb, 2011).

Biological Activities

  • Another related compound, 2-[4-(1-Oxo-2-isoindolinyl)phenyl]propanoic acid, was found to possess potent analgesic and anti-inflammatory activities. The study detailed the synthesis methods and highlighted the compound's industrial synthesis potential (Kametani et al., 1978).

Antitumor Activities

  • The synthesis and antitumor activities of drumlike p-methylphenyltin carboxylates, including derivatives of 1,3-Dioxo-isoindoline-based compounds, were investigated. These compounds exhibited promising antitumor activities and fluorescence properties (Xiao et al., 2019).

Structural Analysis and Applications

  • A study focused on the synthesis and crystal structure of various coordination polymers, including those based on isoindoline derivatives. These compounds showed diverse topological structures and potential for applications in fields like luminescence sensing and magnetism (Gu et al., 2017).

Luminescence and Quantum Yields

  • Research on Ln-MOFs, including isoindoline derivatives, revealed high-efficiency multi-color and white light luminescent materials with significant quantum yields. Such materials have applications in lighting and display technologies (Zou, Li, & Du, 2015).

Anti-inflammatory Agents

  • Isoindoline derivatives were synthesized and evaluated for their anti-inflammatory activity. These compounds showed promising results in both in vitro and in vivo models, highlighting their potential as therapeutic agents (Nikalje, Hirani, & Nawle, 2015).

Chemical Synthesis Techniques

  • A study demonstrated the efficient synthesis of isoindolinone derivatives using a palladium-catalyzed aminooxygenation of alkenes. This method could be valuable for the preparation of compounds with potential pharmacological applications (Kou et al., 2015).

Photoluminescent Properties

  • Research on the synthesis, crystal structure, and photoluminescent properties of new coordination compounds, including isoindoline derivatives, was conducted. These compounds demonstrated potential for applications in photoluminescence and photocatalysis (Wang et al., 2015).

Fluorescence Detection

  • Lanthanide complexes with isoindoline derivatives were synthesized and evaluated for their fluorescence properties, including the potential to detect nitrobenzene through a fluorescence quenching mechanism (Li et al., 2016).

AChE Inhibition

  • Isoindoline-1,3-dione derivatives were evaluated as AChE inhibitors, an enzyme linked to Alzheimer's disease. The study provided insights into their potential as therapeutic agents for neurological disorders (Andrade-Jorge et al., 2018).

Properties

IUPAC Name

1,3-dioxo-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO5/c26-21(16-4-2-1-3-5-16)13-8-15-6-10-18(11-7-15)25-22(27)19-12-9-17(24(29)30)14-20(19)23(25)28/h1-14H,(H,29,30)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXAQNORHSCOFZ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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